molecular formula C5H8N2O B048010 Morpholine-3-carbonitrile CAS No. 97039-63-9

Morpholine-3-carbonitrile

Cat. No. B048010
CAS RN: 97039-63-9
M. Wt: 112.13 g/mol
InChI Key: OTGILAPKWVHCSM-UHFFFAOYSA-N
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Description

Morpholine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2O . Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules . It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a versatile and readily accessible synthetic building block. It is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . This versatile scaffold, appropriately substituted, possesses a wide range of biological activities .


Chemical Reactions Analysis

The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies . This versatile scaffold, appropriately substituted, possesses a wide range of biological activities .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Morpholine-3-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity, particularly the nitrile group, allows for cyclization reactions that are fundamental in creating rings essential to many biologically active molecules .

Pharmaceutical Research

In the pharmaceutical industry, Morpholine-3-carbonitrile is explored for its potential in drug development. Its derivatives are studied for anti-inflammatory and anti-tumor activities, making it a valuable compound for creating new medications.

Agricultural Chemistry

This compound finds applications in agricultural chemistry research, where it may be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can interact with a variety of biological targets in pests and weeds.

Material Science

Morpholine-3-carbonitrile is utilized in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form conductive polymers is of particular interest in creating more efficient electronic devices .

Analytical Chemistry

Analytical methods involving Morpholine-3-carbonitrile include high-performance liquid chromatography and gas chromatography. These techniques are crucial for the detection and quantification of this compound in various matrices, which is important for both quality control and research purposes.

Environmental Studies

Due to its potential use in various industries, the environmental impact of Morpholine-3-carbonitrile is also a significant area of study. Research is conducted to understand its biodegradability, toxicity, and long-term effects on ecosystems.

Mechanism of Action

Target of Action

Morpholine-3-carbonitrile is a complex compound with a wide range of potential targets. It has been found to have antibacterial properties, particularly against Staphylococcus aureus . The primary targets of Morpholine-3-carbonitrile are the bacterial cells themselves, where it interacts with the bacterial membrane and induces reactive oxygen species (ROS) production .

Mode of Action

Morpholine-3-carbonitrile interacts with its targets through a multi-target mechanism . It has been shown to destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

Its ability to induce ros production suggests that it may interfere with the oxidative stress response in bacteria . This can lead to DNA damage, protein denaturation, and ultimately cell death .

Pharmacokinetics

Its potent antibacterial activity suggests that it may have good bioavailability .

Result of Action

The result of Morpholine-3-carbonitrile’s action is the death of bacterial cells. It achieves this by damaging the bacterial membrane and inducing ROS production, which leads to DNA damage and protein denaturation . Furthermore, Morpholine-3-carbonitrile has been shown to remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Action Environment

The action of Morpholine-3-carbonitrile can be influenced by various environmental factors. For example, the presence of other antibiotics can enhance its activity . .

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Future Directions

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .

properties

IUPAC Name

morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGILAPKWVHCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541021
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-3-carbonitrile

CAS RN

97039-63-9
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the one-pot synthesis method described in the research paper?

A: The research by [, ] describes a one-pot synthesis method for creating 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. This method utilizes a copper(I)-catalyzed three-component reaction involving morpholine-3-carbonitrile, propargyl bromide, and aryl azides in a [BMIM][PF6]-H2O system. This approach offers several advantages over traditional multi-step synthesis procedures, including:

    Q2: What are the potential applications of the synthesized compounds based on the research findings?

    A: The research [, ] focuses on the synthesis and antimicrobial evaluation of 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. The study specifically found that compounds 1a, 1c, 1d, and 1e displayed significant antimicrobial activity against the tested organisms. This suggests that these compounds, or their derivatives, hold promise as potential candidates for the development of new antimicrobial agents. Further research is needed to explore their efficacy against a broader range of microorganisms and to evaluate their safety and pharmacokinetic profiles.

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